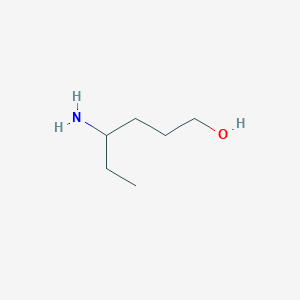

4-Amino-1-hexanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-1-hexanol, also known as Aminohexyl Alcohol, is a chemical compound with the molecular formula C6H15NO . It is used in scientific research and finds applications in various fields like pharmaceuticals, polymers, and coatings.

Synthesis Analysis

The synthesis of 4-Amino-1-hexanol involves the dehydrogenative coupling of amines and alcohols . This process requires high reaction temperatures for effective catalysis . Another method involves the cyclization of 6-Amino-1-hexanol over copper supported on γ-alumina and magnesia to form hexahydro-1 H -azepine .

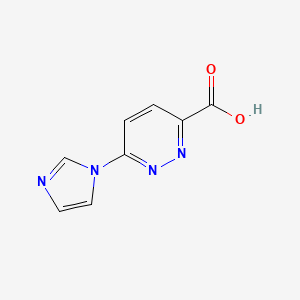

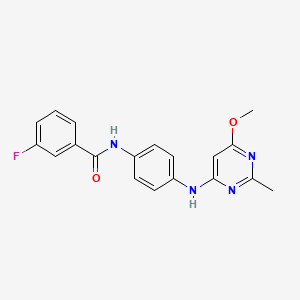

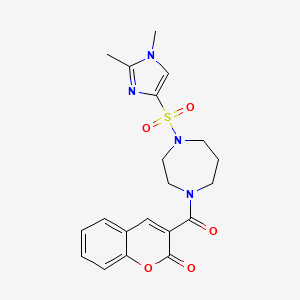

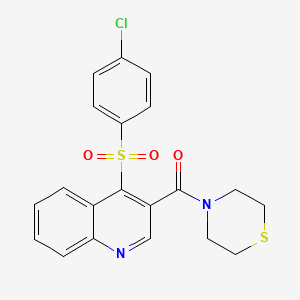

Molecular Structure Analysis

The molecular structure of 4-Amino-1-hexanol consists of a chain of six carbon atoms with an amino group (-NH2) attached to the fourth carbon and a hydroxyl group (-OH) attached to the first carbon . The average mass of the molecule is 117.189 Da .

Chemical Reactions Analysis

4-Amino-1-hexanol can undergo various chemical reactions. For instance, it can undergo cyclization over copper supported on γ-alumina and magnesia to form hexahydro-1 H -azepine . It can also be used along with glutaric acid to generate poly (ester amide)s with excellent film- and fiber-forming properties .

Physical And Chemical Properties Analysis

4-Amino-1-hexanol has a density of 0.9±0.1 g/cm³, a boiling point of 190.2±23.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 49.6±6.0 kJ/mol and a flash point of 68.8±22.6 °C . The compound is hygroscopic .

Applications De Recherche Scientifique

Yield: The solvent also impacts the yield of acylated amino-alcohols. For example, starting from alaninol, amide synthesis reaches up to 98% in tert-amyl alcohol, while amido-ester synthesis reaches up to 88% in an ionic liquid (Bmim [PF6]) .

Mesoporous Catalysts

4-Amino-1-hexanol plays a role in functionalized mesoporous catalysts. Here’s what you need to know:

Application: The catalysts are effective in the self-condensation reaction of n-butanal (Knoevenagel condensation). The loading amount of organoamines influences their performance .

Semisynthetic Antibiotics

4-Amino-1-hexanol contributes to the synthesis of semisynthetic anthracycline glycoside antibiotics:

- Derivatives : By combining 4-amino-1-hexanol with daunomycin and carminomycin, researchers obtained active derivatives (carminomycin derivatives 17 and 19). These derivatives show promising activity .

Safety And Hazards

4-Amino-1-hexanol may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .

Orientations Futures

4-Amino-1-hexanol is a versatile material used in scientific research and has potential applications in various fields like pharmaceuticals, polymers, and coatings. It has been used in the enhancement of perovskite solar cells, acting as a molecular bridge to easily bridge SnO2 and PVK to passivate the buried interfacial defects, thus enhancing device performance .

Propriétés

IUPAC Name |

4-aminohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-2-6(7)4-3-5-8/h6,8H,2-5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEIIIWBVXISKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminohexan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386609.png)

![7-Methoxyspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2386616.png)

![(E)-1-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2386620.png)

![2-Bromo-1-[2,4-difluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2386621.png)

![N-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbothioyl]-2,6-difluorobenzamide](/img/structure/B2386627.png)